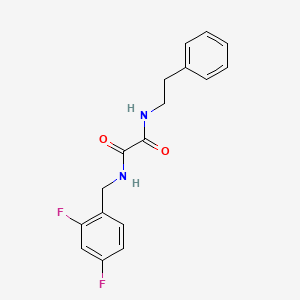![molecular formula C16H17N3O3 B2571446 8-肉桂酰-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 1021126-39-5](/img/structure/B2571446.png)
8-肉桂酰-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that belongs to the class of spirohydantoins. This compound is characterized by its unique spirocyclic structure, which includes a triazaspirodecane core fused with a cinnamoyl group. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a delta opioid receptor agonist .
科学研究应用
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a delta opioid receptor agonist, which could have implications in pain management and neurological disorders.
Medicine: Investigated for its analgesic properties and potential use in treating chronic pain.
作用机制
Target of Action
The primary target of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological and psychiatric disorders .
Mode of Action
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . This interaction results in a slight bias towards G-protein signaling .
Biochemical Pathways
The interaction of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with the delta opioid receptor affects the nociceptin/orphanin FQ signaling pathway . This pathway plays a critical role in pain perception, and its modulation can lead to anti-allodynic effects .
Pharmacokinetics
The pharmacokinetics of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile .
Result of Action
The molecular and cellular effects of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione’s action include a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species . This suggests that the compound could have potential therapeutic applications in the treatment of anemia .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile , which suggests that its action may be influenced by factors such as the physiological environment and the presence of other substances in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the following steps:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions to form the triazaspirodecane core.
Introduction of the Cinnamoyl Group: The cinnamoyl group can be introduced through a condensation reaction between the triazaspirodecane core and cinnamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and large-scale batch reactors for the condensation reaction. Purification steps such as recrystallization or chromatography would be employed to isolate the final product .
化学反应分析
Types of Reactions
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cinnamoyl group to a phenylpropyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Phenylpropyl derivatives.
Substitution: Substituted triazaspirodecane derivatives.
相似化合物的比较
Similar Compounds
SNC80: A well-known delta opioid receptor agonist with a similar spirocyclic structure.
BW373U86: Another delta opioid receptor agonist with a different chemotype but similar biological activity.
Uniqueness
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of a cinnamoyl group, which may confer distinct pharmacological properties compared to other delta opioid receptor agonists .
属性
IUPAC Name |
8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-13(7-6-12-4-2-1-3-5-12)19-10-8-16(9-11-19)14(21)17-15(22)18-16/h1-7H,8-11H2,(H2,17,18,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAXMRSCXFBFMM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
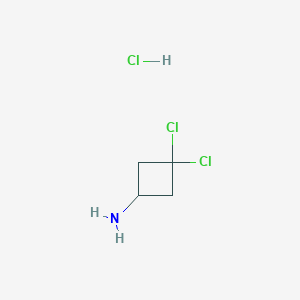
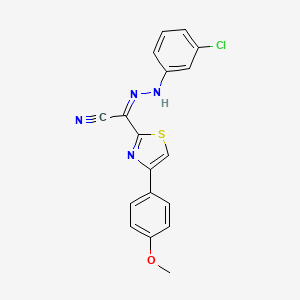
![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)
![ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate](/img/structure/B2571368.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2571370.png)
![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2571371.png)
![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2571372.png)

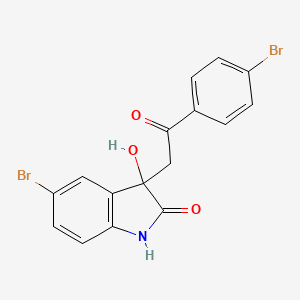
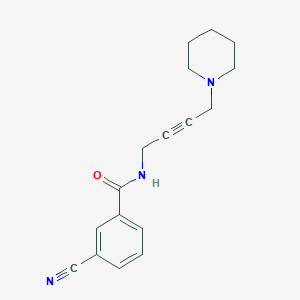
![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)
![8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2571381.png)
![2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane](/img/structure/B2571383.png)
